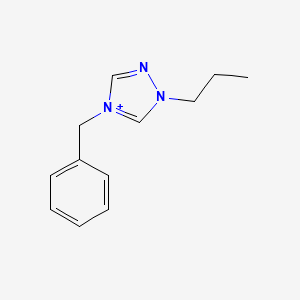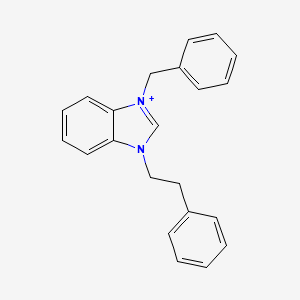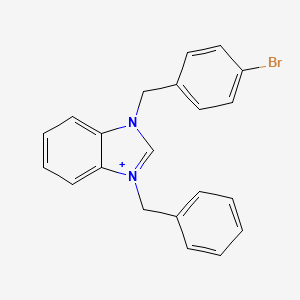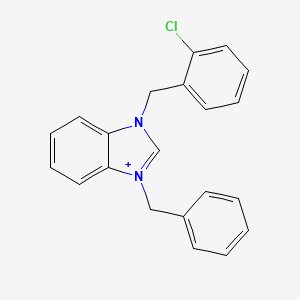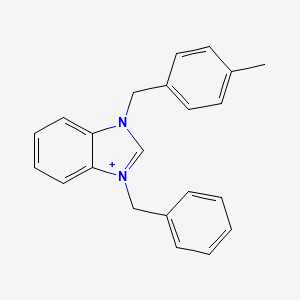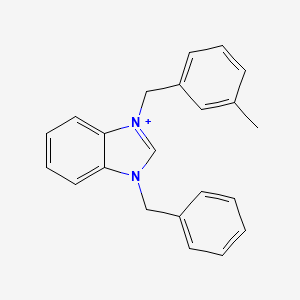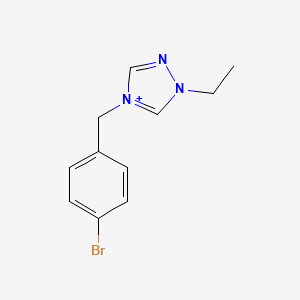
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride is an organic compound with the molecular formula C7H8ClF3N2O. It is a white to light brown powder that is used as an organic building block in various chemical syntheses . This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 4-(Trifluoromethoxy)PhenylhydrazineHydrochloride typically involves the reaction of 4-(Trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride is used in scientific research for the synthesis of pyrazole-containing bisphosphonate esters, which have applications in medicinal chemistry . It is also used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In biology, it may be used in the study of enzyme inhibitors and other bioactive molecules .
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)PhenylhydrazineHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar compounds to 4-(Trifluoromethoxy)PhenylhydrazineHydrochloride include:
4-(Trifluoromethyl)Phenylhydrazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
4-FluorophenylhydrazineHydrochloride: This compound has a fluorine atom instead of a trifluoromethoxy group, leading to different chemical properties and uses.
4-MethoxyphenylhydrazineHydrochloride: This compound has a methoxy group instead of a trifluoromethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties that can be leveraged in various synthetic and research applications .
Propiedades
Número CAS |
13115-72-7 |
|---|---|
Fórmula molecular |
O8S2Th |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


